4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that features a thiophene ring substituted with a trifluoromethylphenoxy group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)phenol with thiophene-2-carbaldehyde under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carboxylic acid.
Reduction: 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the thiophene and aldehyde functionalities.
Thiophene-2-carbaldehyde: Contains the thiophene and aldehyde groups but lacks the trifluoromethylphenoxy group.
3-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the thiophene and aldehyde functionalities.
Uniqueness
4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of its trifluoromethylphenoxy group, thiophene ring, and aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H9F3O2S |
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Molecular Weight |
286.27 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H9F3O2S/c14-13(15,16)10-2-1-3-11(5-10)18-7-9-4-12(6-17)19-8-9/h1-6,8H,7H2 |
InChI Key |
UPOWKJAYPXUOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CSC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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